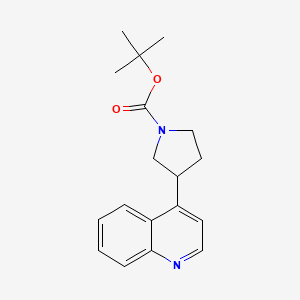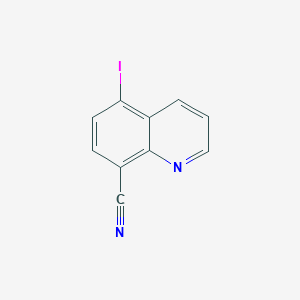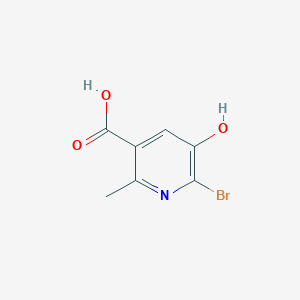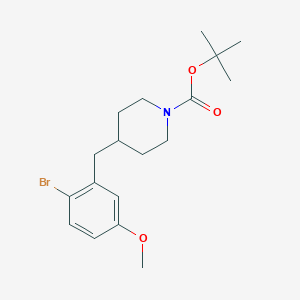
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate is a heterocyclic compound that features a thiazolidine ring fused with a butenoate ester. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Thiazolidin-3-yl)-2-butenoate typically involves the condensation of a thiosemicarbazide with an α,β-unsaturated ester. One common method includes the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(Thiazolidin-3-yl)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Exhibiting anticancer and antimicrobial activities.
Uniqueness: this compound is unique due to its specific ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.
Comparaison Avec Des Composés Similaires
- Thiazolidinediones
- Thiazolidinones
- Thiazoles
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
ethyl 4-(1,3-thiazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H15NO2S/c1-2-12-9(11)4-3-5-10-6-7-13-8-10/h3-4H,2,5-8H2,1H3 |
Clé InChI |
IQTCUGCXOYNVGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCN1CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)





![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)



![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
